molecular formula C25H17BrN4O2 B2836715 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 637756-56-0

2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2836715
CAS No.: 637756-56-0
M. Wt: 485.341
InChI Key: RPOCAECDVSCPFR-UHFFFAOYSA-N
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Description

2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties .

Preparation Methods

The synthesis of 2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate alkylating agents. One common method involves the reaction of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction conditions, such as temperature and the presence of electron-withdrawing substituents, can significantly affect the yield and purity of the final product .

Chemical Reactions Analysis

2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other indoloquinoxaline derivatives, such as:

Properties

IUPAC Name

2-[3-(9-bromoindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCAECDVSCPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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